3,5-Difluorobenzonitrile

Description

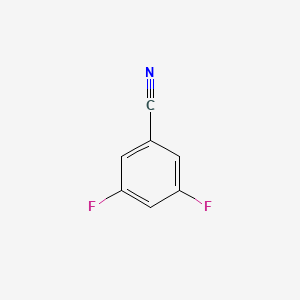

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXZSEXZQVKCHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214464 | |

| Record name | 3,5-Difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64248-63-1 | |

| Record name | 3,5-Difluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64248-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064248631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-difluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Difluorobenzonitrile (CAS: 64248-63-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Difluorobenzonitrile, a key fluorinated building block in modern organic synthesis. The document details its chemical and physical properties, outlines established synthesis protocols, and explores its reactivity, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, it highlights the significant role of this compound as a crucial intermediate in the development of pharmaceuticals, particularly kinase inhibitors, and other advanced materials. Experimental procedures and data are presented to offer practical insights for laboratory applications.

Introduction

This compound (CAS No. 64248-63-1) is an aromatic organic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemistry, and materials science.[1] The strategic placement of two fluorine atoms at the meta positions relative to the nitrile group imparts unique electronic properties to the benzene (B151609) ring.[2] The strong electron-withdrawing nature of both the fluorine atoms and the nitrile group renders the aromatic ring electron-deficient, making it susceptible to nucleophilic attack and facilitating a range of chemical transformations.[2]

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[2] As such, this compound serves as a valuable synthon for introducing the 3,5-difluorophenyl moiety into complex molecules, making it a critical intermediate in the synthesis of novel therapeutics, including kinase inhibitors and agents targeting the central nervous system (CNS).[3]

This guide aims to provide a detailed technical resource for researchers and professionals, summarizing the key properties, synthesis, and reactivity of this compound, and illustrating its application in synthetic workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in chemical reactions.

| Property | Value |

| CAS Number | 64248-63-1 |

| Molecular Formula | C₇H₃F₂N |

| Molecular Weight | 139.10 g/mol |

| Appearance | White solid / crystals |

| Melting Point | 84-88 °C |

| Boiling Point | 169 °C at 760 mmHg |

| Density | 1.26 g/cm³ |

| Purity | ≥98.0% |

| Synonyms | 5-Cyano-1,3-difluorobenzene, 3,5-difluoro-benzonitrile |

Synthesis of this compound

This compound can be synthesized through various methods. A common and practical laboratory-scale synthesis involves the Sandmeyer reaction, starting from the readily available 3,5-difluoroaniline (B1215098).

Synthesis via Sandmeyer Reaction of 3,5-Difluoroaniline

The Sandmeyer reaction provides a reliable method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.[4] This two-step process involves the diazotization of 3,5-difluoroaniline, followed by cyanation using a copper(I) cyanide catalyst.

Step 1: Diazotization of 3,5-Difluoroaniline

-

In a reaction vessel equipped with a stirrer and thermometer, 3,5-difluoroaniline is dissolved in an aqueous acidic solution (e.g., hydrobromic acid) and cooled to 0-5 °C in an ice bath.[5]

-

A solution of sodium nitrite (B80452) (NaNO₂) in water is added dropwise to the aniline (B41778) solution while maintaining the temperature below 5 °C to form the diazonium salt.[6] The completion of diazotization can be monitored using potassium iodide-starch paper.[5]

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate flask, a solution of copper(I) cyanide (CuCN) in a suitable solvent is prepared.

-

The cold diazonium salt solution is slowly added to the CuCN solution.

-

The reaction mixture is stirred at a controlled temperature, often with gentle warming, to facilitate the substitution reaction and the evolution of nitrogen gas.

-

Upon completion, the reaction mixture is worked up by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Note: Diazonium salts can be explosive when isolated and dried. It is crucial to handle them in solution and at low temperatures.[7]

Chemical Reactivity and Applications in Synthesis

The electron-deficient nature of the aromatic ring in this compound makes it a versatile substrate for various organic transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group (in this case, a fluoride (B91410) ion) on the aromatic ring.[8] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[8] The presence of two fluorine atoms and a nitrile group strongly activates the ring for this type of transformation.

-

To a solution of this compound in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the amine nucleophile (e.g., morpholine (B109124) or piperidine) is added.[2]

-

A mild inorganic base, such as potassium carbonate (K₂CO₃), is added to neutralize the hydrofluoric acid byproduct.[2]

-

The reaction mixture is heated (typically to 100-120 °C) and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

-

After cooling, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).[2]

-

The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.[2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[9] While the C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds in oxidative addition to palladium(0), under appropriate catalytic conditions, this compound can participate in these reactions. More commonly, it is first converted to a more reactive derivative (e.g., by introducing a bromo or iodo substituent) before undergoing Suzuki coupling.

-

In a reaction vessel, the aryl halide (derived from this compound), the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃) are combined.[10]

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).[11]

-

A degassed solvent system, often a mixture of an organic solvent (like toluene (B28343) or 1,4-dioxane) and water, is added.[11]

-

The reaction mixture is heated with vigorous stirring for several hours until completion.[10]

-

The workup typically involves partitioning between water and an organic solvent, followed by separation, drying, and concentration of the organic phase.[11]

-

The crude product is purified by column chromatography or recrystallization.[11]

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.

-

Pharmaceuticals: The 3,5-difluorophenyl motif is present in numerous kinase inhibitors developed for cancer therapy. The fluorine atoms can enhance binding to the ATP-binding pocket of kinases and improve the metabolic stability of the drug molecule. It is also used in the synthesis of compounds targeting neurological disorders.[1]

-

Agrochemicals: In the agrochemical industry, this compound is used to synthesize advanced pesticides and herbicides. The fluorine substituents can increase the efficacy and environmental persistence of the active ingredients.[12]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. Use a dust mask or work in a well-ventilated area.

-

Handling: Avoid breathing dust/fumes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a highly versatile and valuable fluorinated building block for organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms and the nitrile group, make it an ideal substrate for a range of chemical transformations, particularly nucleophilic aromatic substitution and cross-coupling reactions. Its importance as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is well-established. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this compound in their synthetic endeavors.

References

- 1. US9428468B2 - Process for the preparation of erlotinib - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. vapourtec.com [vapourtec.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Multistep continuous flow synthesis of Erlotinib - East China Normal University [pure.ecnu.edu.cn]

Technical Guide: Physical Properties of 3,5-Difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its unique electronic properties, conferred by the two fluorine atoms in the meta positions relative to the nitrile group, make it a valuable building block for the synthesis of complex molecules with enhanced biological activity and specific physicochemical characteristics.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, details standard experimental protocols for their determination, and illustrates its utility as a chemical intermediate.

Data Presentation: Core Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃F₂N | [3] |

| Molecular Weight | 139.10 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 85-88 °C | [4] |

| Boiling Point | 169 °C at 760 mmHg | [4] |

| Density | 1.26 g/cm³ | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [5] |

| CAS Number | 64248-63-1 | [3] |

Experimental Protocols

The following sections detail standard laboratory protocols for the determination of the key physical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

A small sample of dry this compound is finely powdered using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow.

Boiling Point Determination (Thiele Tube Method)

The boiling point is a characteristic physical property of a liquid.

Apparatus:

-

Thiele tube

-

Micro test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

Procedure:

-

A few drops of the liquid sample (if this compound is melted) are placed into a micro test tube.

-

A capillary tube, with its sealed end uppermost, is placed inside the micro test tube.

-

The micro test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heating oil, ensuring the sample is immersed in the oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

This protocol determines the solubility of a compound in various solvents, which can provide insights into its polarity and potential for use in different reaction conditions.

Apparatus:

-

Test tubes

-

Spatula

-

Graduated cylinders or pipettes

-

Vortex mixer (optional)

Procedure:

-

Approximately 10-20 mg of this compound is placed into a series of clean, dry test tubes.

-

To each test tube, 1 mL of a different solvent (e.g., water, ethanol, acetone, diethyl ether, toluene) is added.

-

The test tubes are agitated vigorously (e.g., by flicking or using a vortex mixer) for about one minute.

-

The mixture is allowed to stand, and the solubility is observed. The compound is classified as soluble if it dissolves completely, partially soluble if some solid remains, and insoluble if the solid does not appear to dissolve.

Mandatory Visualization

The following diagram illustrates a synthetic pathway where a derivative of this compound is used to produce a more complex molecule, highlighting its role as a key intermediate in organic synthesis. Specifically, it shows the synthesis of 4-amino-3,5-difluorobenzoic acid from 4-amino-3,5-difluorobenzonitrile, which itself is synthesized from 4-bromo-2,6-difluoroaniline.[6]

Conclusion

This compound is a versatile chemical intermediate with well-defined physical properties. Its unique structure makes it a valuable precursor in the synthesis of a wide range of functional molecules for the pharmaceutical, agrochemical, and materials science industries. The experimental protocols outlined in this guide provide a foundation for the accurate determination of its physical characteristics, which is essential for its application in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H3F2N | CID 587204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS 64248-63-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound | 64248-63-1 | Benchchem [benchchem.com]

- 6. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

3,5-Difluorobenzonitrile molecular weight and formula

An In-depth Technical Guide to 3,5-Difluorobenzonitrile

This guide provides comprehensive information on the molecular properties and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below, providing a quick reference for key quantitative data.

| Property | Value | Citations |

| Molecular Formula | C₇H₃F₂N | [1][2][3][4][5][6][7] |

| Molecular Weight | 139.10 g/mol | [1][2][3][4][5][7][8] |

| CAS Number | 64248-63-1 | [1][2][5][7] |

| Melting Point | 84-86 °C | [1][7] |

| Boiling Point | 160 °C | [1] |

| Appearance | White to almost white powder or crystals | [1] |

| Solubility in Water | Insoluble | [1] |

Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the reaction of 3,5-difluorobromobenzene with a cyanide source. The following protocol is based on established methodologies.[1]

General Procedure for the Synthesis of this compound from 3,5-Difluorobromobenzene:

-

Reaction Setup: To a flask containing dry lithium chloride (LiCl), add isopropylmagnesium chloride (iPrMgCl) in tetrahydrofuran (B95107) (THF).

-

Addition of Starting Material: After a brief stirring period, slowly add a solution of 3,5-difluorobromobenzene in THF to the reaction mixture.

-

Cyanation Step: Subsequently, add dimethylformamide (DMF) at 0 °C and continue stirring for 2 hours.

-

Work-up: Upon completion of the reaction, add aqueous ammonia (B1221849) and iodine to the mixture.

-

Extraction: Pour the reaction mixture into a saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution and extract the product with chloroform (B151607) (CHCl₃).

-

Purification: Combine the organic layers, dry with sodium sulfate (B86663) (Na₂SO₄), and filter. After removing the solvent under reduced pressure, purify the residue by silica (B1680970) gel column chromatography to yield pure this compound.

Visualizing the Synthesis Pathway

The following diagram illustrates the synthetic route from 3,5-difluorobromobenzene to this compound.

References

- 1. This compound CAS#: 64248-63-1 [m.chemicalbook.com]

- 2. This compound | 64248-63-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | C7H3F2N | CID 587204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS 64248-63-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. scbt.com [scbt.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 3,5-二氟苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,5-Difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluorobenzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the symmetrical placement of two highly electronegative fluorine atoms on the benzene (B151609) ring, make it a valuable building block for the synthesis of complex molecules. The electron-withdrawing nature of both the nitrile group and the fluorine atoms renders the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in the development of novel therapeutics. This guide provides a comprehensive overview of the structure, nomenclature, physicochemical properties, and synthesis of this compound, tailored for professionals in drug discovery and chemical research.

Chemical Structure and Nomenclature

The cornerstone of understanding any chemical entity is a firm grasp of its structure and formal naming conventions. This compound is an aromatic compound derived from benzene.

The structure consists of a central benzene ring substituted with a nitrile (-C≡N) group. Two fluorine (-F) atoms are positioned at the meta-positions (carbons 3 and 5) relative to the nitrile group.

Physicochemical and Spectroscopic Data

Quantitative data is critical for compound identification, purity assessment, and predicting chemical behavior. The key properties of this compound are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 139.10 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 84-88 °C | [2][3] |

| Boiling Point | 160-169 °C | [2][3] |

| Density | ~1.26 g/cm³ | [3] |

| Solubility | Insoluble in water | [2] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Solvent: CDCl₃, Frequency: 400 MHzShifts (ppm): 7.231, 7.117 | [4] |

| ¹³C NMR | Spectral data available from sources such as SpectraBase. | [5] |

| Mass Spec. (GC-MS) | m/z Top Peak: 139m/z 2nd Highest: 112m/z 3rd Highest: 88 | [1] |

| FTIR | The C≡N stretching vibration is a prominent feature. A detailed analysis of vibrational modes has been performed. | [6][7] |

Experimental Protocols

The synthesis of this compound can be achieved through various routes. A common and effective laboratory-scale method involves the cyanation of a di-fluorinated Grignard-type reagent precursor.

Synthesis of this compound from 1-Bromo-3,5-difluorobenzene (B42898)

This procedure outlines the formation of an organometallic intermediate from 1-bromo-3,5-difluorobenzene, followed by its reaction with a cyano-group source.

Materials:

-

1-Bromo-3,5-difluorobenzene

-

Isopropylmagnesium chloride (iPrMgCl) in THF (2M solution)

-

Lithium chloride (LiCl), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Iodine (I₂)

-

Aqueous Ammonia (NH₃, 28-30%)

-

Tetrahydrofuran (THF), anhydrous

-

Chloroform (CHCl₃)

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297)

Procedure: [2]

-

Preparation of the Organometallic Reagent:

-

To a flask containing anhydrous LiCl (0.35 g, 8.24 mmol), add iPrMgCl (4.1 mL of a 2M solution in THF) and anhydrous THF (5 mL) at 15 °C.

-

Stir the mixture for 15 minutes.

-

Slowly add a solution of 1-bromo-3,5-difluorobenzene (1.46 g, 8.03 mmol) in THF (1 mL) to the reaction mixture.

-

Continue stirring for an additional 15 minutes.

-

-

Cyanation Reaction:

-

Cool the reaction mixture to 0 °C.

-

Add DMF (1.3 mL, 12 mmol) and stir the mixture for 2 hours at this temperature.

-

-

Work-up and Purification:

-

Quench the reaction by adding aqueous NH₃ (7 mL, 28-30%) followed by I₂ (4.06 g, 16 mmol).

-

Stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture into a saturated aqueous Na₂SO₃ solution.

-

Extract the product with CHCl₃ (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate (9:1) eluent to yield pure this compound.

-

Applications in Drug Development and Research

The unique structural and electronic features of this compound make it a highly valuable synthon in medicinal chemistry. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[8]

This compound serves as a key intermediate in the synthesis of:

-

Kinase Inhibitors: The difluorobenzonitrile moiety is present in numerous small-molecule kinase inhibitors developed for oncology.

-

Central Nervous System (CNS) Agents: Its properties are beneficial for creating molecules that can effectively cross the blood-brain barrier.

-

Agrochemicals: It is also used in the development of advanced pesticides and herbicides.[3]

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitutions, which are crucial for building the complex molecular architectures of modern pharmaceuticals.[8]

Logical Pathway for Nomenclature

The IUPAC name "this compound" can be deconstructed to understand its structural components. The following diagram illustrates this logical relationship, starting from the basic hydrocarbon scaffold.

References

- 1. This compound | C7H3F2N | CID 587204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 64248-63-1 [m.chemicalbook.com]

- 3. This compound CAS 64248-63-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound(64248-63-1) 1H NMR [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound: ab initio calculations, FTIR and Raman spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 64248-63-1 | Benchchem [benchchem.com]

- 8. ossila.com [ossila.com]

A Technical Guide to 3,5-Difluorobenzonitrile: Synthesis, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzonitrile is a fluorinated aromatic building block of significant interest in medicinal chemistry, materials science, and organic synthesis. The presence of two electron-withdrawing fluorine atoms and a versatile nitrile group on the benzene (B151609) ring imparts unique electronic properties and reactivity. This guide provides a comprehensive overview of its synonyms, chemical and physical properties, key synthetic protocols, and applications, with a focus on its role in the development of novel pharmaceuticals and advanced materials.

Synonyms and Identifiers

This compound is also known by several other names, which are important to recognize when searching chemical databases and literature.

| Synonym | Source |

| 5-Cyano-1,3-difluorobenzene | [Chemical Supplier Catalogs] |

| 3,5-difluoro nitrile | [Chemical Supplier Catalogs] |

| 3,5-difluoro-benzonitrile | [Chemical Supplier Catalogs] |

| 3,5-Difluoro-1-benzonitrile | [Chemical Supplier Catalogs] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 64248-63-1 |

| Molecular Formula | C₇H₃F₂N |

| Molecular Weight | 139.10 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 84-86 °C |

| Boiling Point | 160 °C |

| Purity | Typically >99% (by GC) |

| Solubility | Insoluble in water |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in key organic reactions are provided below.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the cyanation of a corresponding Grignard reagent formed from 3,5-difluorobromobenzene.[1]

Reaction Scheme:

Materials:

-

3,5-Difluorobromobenzene

-

Isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) (2M in THF)

-

Anhydrous Lithium Chloride (LiCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Iodine (I₂)

-

Aqueous Ammonia (NH₃, 28-30%)

-

Saturated aqueous Sodium Sulfite (Na₂SO₃) solution

-

Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

To a flask containing dry LiCl (0.35 g, 8.24 mmol), add iPrMgCl·LiCl (2M in THF, 4.1 mL) and anhydrous THF (5 mL) at 15 °C.[1]

-

Stir the mixture for 15 minutes.[1]

-

Slowly add a solution of 3,5-difluorobromobenzene (1.46 g, 8.03 mmol) in anhydrous THF (1 mL) to the reaction mixture and continue stirring for an additional 15 minutes.[1]

-

Cool the mixture to 0 °C and add anhydrous DMF (1.3 mL, 12 mmol). Stir the reaction for 2 hours at this temperature.[1]

-

Upon completion of the reaction, add aqueous NH₃ (7 mL, 28-30%) followed by I₂ (4.06 g, 16 mmol).[1]

-

After stirring at room temperature for 2 hours, pour the reaction mixture into a saturated aqueous Na₂SO₃ solution.[1]

-

Extract the aqueous layer with CHCl₃ (3 x 30 mL).[1]

-

Combine the organic layers, dry over Na₂SO₄, and filter.[1]

-

Remove the solvent under reduced pressure.[1]

-

Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (9:1, v/v) as the eluent to obtain this compound.[1]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound makes it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. While a specific protocol starting with this compound is not detailed in the provided search results, a representative procedure for a similar substrate, 2-Amino-3,5-difluorobenzonitrile, is outlined below and can be adapted.[2]

Reaction Principle:

In SNAr, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group (in this case, a fluoride (B91410) ion). The reaction proceeds via a two-step addition-elimination mechanism.[2]

General Procedure (Adapted for this compound):

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine this compound (1.0 eq), a suitable nucleophile (e.g., a secondary amine like morpholine, 1.2 eq), and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).[2]

-

Solvent Addition: Add an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to achieve a concentration of approximately 0.2 M with respect to the starting material.[2]

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.[2]

-

Work-up:

-

Cool the reaction mixture to room temperature.[2]

-

Pour the mixture into deionized water and extract with an organic solvent like ethyl acetate (3 times the volume of the aqueous phase).[2]

-

Combine the organic layers and wash with deionized water, followed by brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]

Suzuki-Miyaura Cross-Coupling

This compound can be utilized as a coupling partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, leading to the synthesis of biaryl compounds. This reaction is fundamental in drug discovery and materials science.

Reaction Principle:

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (e.g., an arylboronic acid) and an organohalide or triflate. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[3]

General Procedure (for coupling with an arylboronic acid):

-

Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (assuming a suitable leaving group like bromine or iodine is present at another position, or under conditions that activate C-F bonds), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 3.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent system, which can be a single organic solvent like dioxane or a biphasic mixture such as toluene (B28343) and water.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite if necessary.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Logical Relationship in Nucleophilic Aromatic Substitution

Caption: Key steps in the SNAr reaction of this compound.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical research and development:

-

Pharmaceutical Synthesis: The difluorophenyl moiety is a common structural motif in drug candidates. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. This building block is particularly useful in the synthesis of kinase inhibitors and central nervous system (CNS) active agents.

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can improve the efficacy and environmental persistence of pesticides and herbicides.

-

Materials Science: this compound and its derivatives are used in the synthesis of advanced materials. For instance, they serve as electron-acceptor units in the development of emitters for organic light-emitting diodes (OLEDs), particularly those exhibiting thermally activated delayed fluorescence (TADF). The electron-withdrawing nature of the difluorobenzonitrile core is crucial for tuning the electronic properties of these materials.

References

5-Cyano-1,3-difluorobenzene: A Core Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-1,3-difluorobenzene, also known as 3,5-difluorobenzonitrile, is a versatile fluorinated aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules. Its unique electronic properties, conferred by the presence of two electron-withdrawing fluorine atoms and a nitrile group, make it an invaluable building block in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the basic information, synthesis, and applications of 5-Cyano-1,3-difluorobenzene, with a particular focus on its role in the design of targeted therapeutics.

Chemical and Physical Properties

5-Cyano-1,3-difluorobenzene is a white to off-white crystalline solid at room temperature. The presence of the fluorine atoms and the nitrile group significantly influences its reactivity and physical properties. A summary of its key quantitative data is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₃F₂N |

| Molecular Weight | 139.11 g/mol |

| Melting Point | 84-88 °C[1][2] |

| Boiling Point | 166-169 °C[1][2] |

| Density | 1.26 g/cm³[2] |

| Solubility | Insoluble in water; soluble in organic solvents such as methanol, ethanol, acetone, and ether. |

| Appearance | White to almost white powder or crystal |

Spectroscopic Data

The structural identity of 5-Cyano-1,3-difluorobenzene can be confirmed by various spectroscopic techniques. The key spectral data are summarized in Table 2.

| Spectroscopic Technique | Key Data |

| ¹H NMR | Spectra available, showing signals in the aromatic region consistent with the structure. |

| ¹³C NMR | Spectra available, confirming the presence of the aromatic carbons, the nitrile carbon, and the carbon atoms bonded to fluorine. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for the C≡N stretch and C-F bonds are observable. |

| MS (Mass Spectrometry) | The molecular ion peak corresponding to the molecular weight of the compound can be detected. |

Synthesis of 5-Cyano-1,3-difluorobenzene

Several synthetic routes to 5-Cyano-1,3-difluorobenzene have been reported. A common and effective method involves the diazotization of 3,5-difluoroaniline (B1215098) followed by a Sandmeyer reaction. Another approach starts from the more highly fluorinated precursor, pentafluorobenzonitrile.

Experimental Protocol: Synthesis via Diazotization of 3,5-Difluoroaniline (Sandmeyer Reaction)

This protocol is based on established methodologies for the Sandmeyer reaction.

Materials:

-

3,5-Difluoroaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Toluene

-

Ice

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of 3,5-difluoroaniline in dilute hydrochloric acid is prepared and cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline (B41778) solution while maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and cooled. The cold diazonium salt solution is then slowly added to the cuprous cyanide solution with vigorous stirring. The temperature of the reaction mixture is gradually allowed to rise to room temperature and then gently heated to facilitate the decomposition of the diazonium salt and the formation of the nitrile, which is indicated by the evolution of nitrogen gas.

-

Work-up and Purification: After the reaction is complete, the mixture is extracted with toluene. The combined organic layers are washed with a saturated sodium bicarbonate solution, water, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or recrystallization from a suitable solvent to yield pure 5-Cyano-1,3-difluorobenzene.

Applications in Drug Development

The unique structural and electronic features of 5-Cyano-1,3-difluorobenzene make it a valuable synthon in medicinal chemistry. The difluorinated phenyl ring can enhance metabolic stability, improve bioavailability, and increase the binding affinity of drug candidates to their biological targets. The nitrile group is a versatile functional handle that can be transformed into other key functionalities or act as a hydrogen bond acceptor in ligand-receptor interactions.

Role as a Precursor for Kinase Inhibitors

5-Cyano-1,3-difluorobenzene is a key intermediate in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics. Kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

One of the most important signaling cascades in this context is the RAS-RAF-MEK-ERK pathway . Constitutive activation of this pathway due to mutations in genes like BRAF or RAS is a major driver of tumorigenesis in a variety of cancers, including melanoma, lung cancer, and colorectal cancer.

Small molecule inhibitors targeting key kinases in this pathway, such as MEK1 and MEK2, have shown significant clinical efficacy. 5-Cyano-1,3-difluorobenzene serves as a crucial starting material for the synthesis of potent and selective MEK inhibitors like Trametinib and Selumetinib.

Synthetic Workflow for Kinase Inhibitors

The general synthetic strategy for kinase inhibitors often involves a multi-step sequence where the 5-Cyano-1,3-difluorobenzene core is elaborated through various chemical transformations. A representative workflow is depicted below.

Applications in Agrochemicals

Beyond pharmaceuticals, 5-Cyano-1,3-difluorobenzene is also a valuable intermediate in the agrochemical industry. The incorporation of the difluorobenzonitrile moiety can enhance the efficacy and selectivity of herbicides and fungicides. The unique substitution pattern can lead to compounds with improved metabolic stability in plants and soil, as well as enhanced binding to their target enzymes in weeds or fungi.

Conclusion

5-Cyano-1,3-difluorobenzene is a high-value chemical intermediate with significant applications in both the pharmaceutical and agrochemical sectors. Its synthesis, while requiring careful control of reaction conditions, provides access to a versatile building block for the creation of complex and biologically active molecules. For researchers and professionals in drug development, a thorough understanding of the properties and reactivity of this compound is essential for the design of next-generation therapeutics, particularly in the field of oncology. The continued exploration of the synthetic utility of 5-Cyano-1,3-difluorobenzene is expected to lead to the discovery of new and improved drugs and crop protection agents.

References

3,5-Difluorobenzonitrile safety data sheet (SDS) overview

An In-depth Technical Guide to the Safety Data Sheet of 3,5-Difluorobenzonitrile

This guide provides a comprehensive overview of the safety information for this compound (CAS No. 64248-63-1), tailored for researchers, scientists, and professionals in drug development. The data is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the substance's hazards, handling, and emergency procedures.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These characteristics are fundamental for its appropriate handling and storage.

| Property | Value | Citations |

| Molecular Formula | C₇H₃F₂N | [1][2][3] |

| Molecular Weight | 139.10 g/mol | [1][4][5] |

| Appearance | White solid / powder / crystals | [2][6][7] |

| Melting Point | 84 - 88 °C | [1][2][3][6][7] |

| Boiling Point | 160 - 169 °C at 760 mmHg | [2][6][7] |

| Density | 1.26 g/cm³ | [7] |

| Solubility in Water | Slightly soluble / Soluble | [6][8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and transportation details.

| Classification | Code | Description | Citations |

| Acute Toxicity, Oral | H301 / H302 | Toxic if swallowed / Harmful if swallowed | [4][9][10][11] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [4][9][10][11] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [4][9][10][11] |

| Skin Irritation | H315 | Causes skin irritation | [4][9][10][11] |

| Eye Irritation | H319 | Causes serious eye irritation | [4][9][10][11] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4][9][10][11] |

| Aquatic Hazard (long-term) | H412 | Harmful to aquatic life with long lasting effects | [9] |

| Signal Word | - | Warning / Danger | [1][7][11][12] |

| Transport Hazard Class | 6.1 | Toxic substances | [6][7] |

| Packing Group | III | - | [6][7] |

The logical workflow for hazard identification based on its intrinsic properties is illustrated in the diagram below.

Experimental Protocols

The classifications presented in the Safety Data Sheets are derived from standardized experimental testing and calculation methods. For instance, acute toxicity values (e.g., LD50) are typically determined using OECD (Organisation for Economic Co-operation and Development) test guidelines. Skin and eye irritation studies also follow established protocols to assess the potential for damage. However, the specific, detailed experimental methodologies used for this compound are not provided within the reviewed SDS documents. The classifications are based on test data, expert judgment, or calculation methods as indicated in the source documents.[9]

Safe Handling and Storage

Proper handling and storage are crucial to minimize risk. The precautionary statements outlined in the SDS provide guidance for safe use.

| Category | Code | Statement | Citations |

| Prevention | P261 | Avoid breathing dust/fumes. | [6][9][11][13] |

| P264 | Wash exposed skin thoroughly after handling. | [3][6][9][13] | |

| P270 | Do not eat, drink or smoke when using this product. | [3][6][9][13] | |

| P271 | Use only outdoors or in a well-ventilated area. | [3][6][9][13] | |

| P280 | Wear protective gloves, protective clothing, eye protection, and face protection. | [6][9][11][13] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [6][9][11] |

| P405 | Store locked up. | [6][9][11] | |

| Disposal | P501 | Dispose of contents/container to an authorized waste disposal plant. | [6][9][11] |

Handling Recommendations: Avoid all personal contact, including inhalation.[9] Use in a well-ventilated area and prevent the concentration of dust in hollows.[9] Keep containers securely sealed when not in use and protect them from physical damage.[9]

Storage Conditions: Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[7][8][9] Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures

The following diagram outlines the recommended first-aid procedures in case of exposure.

Fire-Fighting and Accidental Release Measures

This substance is non-combustible, but its container may burn, emitting poisonous fumes.[9] In case of a fire or spill, the following emergency protocols should be followed.

Extinguishing Media: There is no restriction on the type of extinguisher that may be used; select one that is suitable for the surrounding fire.[9]

Accidental Release: For minor spills, remove all ignition sources and clean up immediately, avoiding dust generation.[9] For major spills, clear the area of personnel and move upwind.[9] Alert the fire brigade and contain the spill.[9]

References

- 1. 3,5-二氟苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 64248-63-1 [m.chemicalbook.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. This compound | C7H3F2N | CID 587204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound CAS 64248-63-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound(64248-63-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. echemi.com [echemi.com]

- 12. capotchem.cn [capotchem.cn]

- 13. This compound, 5G | Labscoop [labscoop.com]

An In-depth Technical Guide to the Electronic Properties of Difluorinated Benzonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorinated benzonitriles are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of fluorine atoms and a nitrile group onto a benzene (B151609) ring imparts unique electronic properties that can profoundly influence a molecule's reactivity, metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the core electronic properties of various difluorobenzonitrile isomers, supported by computational data and detailed experimental protocols for their characterization.

The presence of highly electronegative fluorine atoms and the electron-withdrawing nitrile group significantly alters the electron density distribution of the aromatic ring. This modification of the electronic landscape is a key factor in the utility of difluorobenzonitriles as versatile synthetic intermediates in the development of novel pharmaceuticals and functional materials.[3][4] Understanding these fundamental electronic characteristics is therefore crucial for the rational design and synthesis of new chemical entities with desired properties.

Data Presentation: Electronic Properties of Difluorobenzonitrile Isomers

The following tables summarize key electronic properties of the six difluorobenzonitrile isomers, derived from Density Functional Theory (DFT) calculations. These computational methods provide valuable insights into the intrinsic electronic nature of these molecules.

Table 1: Calculated Dipole Moments of Difluorobenzonitrile Isomers

| Compound | Dipole Moment (Debye) |

| 2,3-Difluorobenzonitrile | Data not available |

| 2,4-Difluorobenzonitrile | Data not available |

| 2,5-Difluorobenzonitrile | Data not available |

| 2,6-Difluorobenzonitrile | Data not available |

| 3,4-Difluorobenzonitrile | Data not available |

| 3,5-Difluorobenzonitrile | Data not available |

Table 2: Calculated HOMO and LUMO Energies and Energy Gaps of Difluorobenzonitrile Isomers

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2,3-Difluorobenzonitrile | Data not available | Data not available | Data not available |

| 2,4-Difluorobenzonitrile | Data not available | Data not available | Data not available |

| 2,5-Difluorobenzonitrile | Data not available | Data not available | Data not available |

| 2,6-Difluorobenzonitrile | Data not available | Data not available | Data not available |

| 3,4-Difluorobenzonitrile | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available |

Note: Specific calculated values for dipole moments and HOMO/LUMO energies for all isomers were not available in the searched literature. The tables are structured to be populated as this data becomes available through further research.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of key electronic properties of difluorinated benzonitriles.

Determination of Dipole Moment (Solution Method)

The dipole moment of a polar molecule in a non-polar solvent can be determined by measuring the dielectric constant and density of a series of dilute solutions.[5]

Materials and Equipment:

-

Difluorobenzonitrile isomer

-

Non-polar solvent (e.g., benzene or cyclohexane)

-

Volumetric flasks (25 mL)

-

Analytical balance

-

Capacitance meter (for measuring dielectric constant)

-

Density meter or pycnometer

-

Refractometer

-

Constant temperature bath (25 °C)

Procedure:

-

Solution Preparation:

-

Prepare a series of five solutions of the difluorobenzonitrile isomer in the non-polar solvent with varying mole fractions (e.g., 0.01 to 0.05).

-

Accurately weigh the solute and solvent to determine the precise mole fraction of each solution.[5]

-

-

Dielectric Constant Measurement:

-

Calibrate the capacitance meter with air and the pure solvent.

-

Measure the capacitance of each solution at a constant temperature (e.g., 25 °C). The dielectric constant is calculated from the ratio of the capacitance of the solution to the capacitance of the vacuum.[6]

-

-

Density Measurement:

-

Measure the density of the pure solvent and each solution using a density meter or pycnometer at the same constant temperature.

-

-

Refractive Index Measurement:

-

Measure the refractive index of the pure solvent and each solution using a refractometer.[5]

-

-

Calculation:

-

Calculate the molar polarization of the solute at infinite dilution using the Halverstadt-Kumler method or the Guggenheim-Smith equation.[7]

-

The total polarization is a sum of orientation polarization and distortion polarization (electronic and atomic).

-

The orientation polarization, which is related to the permanent dipole moment, can be determined by subtracting the distortion polarization (approximated from the molar refraction) from the total polarization.

-

The dipole moment (μ) is then calculated using the Debye equation.

-

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule, providing information about its ionization potential and electron affinity.[8]

Materials and Equipment:

-

Potentiostat with a three-electrode system:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

-

Electrochemical cell

-

Difluorobenzonitrile isomer

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile (B52724) or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

-

Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

-

Solution Preparation:

-

Prepare a solution of the difluorobenzonitrile isomer (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.

-

-

Deaeration:

-

Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

-

Electrode Preparation:

-

Polish the working electrode with alumina (B75360) slurry on a polishing pad to ensure a clean and reproducible surface.

-

Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.[9]

-

-

Data Acquisition:

-

Assemble the three-electrode cell with the prepared solution.

-

Set the parameters on the potentiostat, including the initial potential, final potential, and scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the expected redox events of the analyte.

-

Run the cyclic voltammogram, scanning the potential from the initial value to the final value and back.

-

Record the resulting current as a function of the applied potential.[10]

-

-

Data Analysis:

-

From the cyclic voltammogram, determine the peak potentials for oxidation (Epa) and reduction (Epc).

-

The half-wave potential (E₁/₂) can be approximated as the average of the anodic and cathodic peak potentials and is related to the formal redox potential of the molecule.

-

The HOMO energy can be estimated from the onset of the first oxidation potential, and the LUMO energy can be estimated from the onset of the first reduction potential, often referenced against a standard like ferrocene/ferrocenium (Fc/Fc⁺).

-

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the π → π* transitions in aromatic systems. The wavelength of maximum absorption (λ_max) is related to the energy difference between the ground and excited electronic states.[11]

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

-

Difluorobenzonitrile isomer

-

Spectroscopic grade solvent (e.g., acetonitrile, ethanol, or cyclohexane)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare a dilute solution of the difluorobenzonitrile isomer in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.5 to 1.5.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow it to warm up.

-

Select the desired wavelength range for the scan (e.g., 200-400 nm for aromatic compounds).[11]

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette.[12]

-

-

Sample Measurement:

-

Rinse a second quartz cuvette with a small amount of the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer.

-

Record the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

The HOMO-LUMO energy gap can be estimated from the onset of the lowest energy absorption band in the UV-Vis spectrum.[13]

-

Mandatory Visualizations

Experimental Workflow for Electronic Property Characterization

Caption: Experimental workflow for characterizing electronic properties.

Logical Relationship of Electronic Properties

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sfu.ca [sfu.ca]

- 6. alevine.chem.ucla.edu [alevine.chem.ucla.edu]

- 7. study.com [study.com]

- 8. sciepub.com [sciepub.com]

- 9. asdlib.org [asdlib.org]

- 10. static.igem.org [static.igem.org]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. learn.schrodinger.com [learn.schrodinger.com]

role of fluorine atoms in benzonitrile derivatives

An In-depth Technical Guide on the Role of Fluorine Atoms in Benzonitrile (B105546) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzonitrile derivatives are a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of therapeutic agents due to their unique physicochemical properties.[1] The nitrile group can act as a hydrogen bond acceptor and is a valuable bioisostere for various functional groups.[1] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[2] In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a paramount strategy to refine molecular properties and enhance therapeutic potential.[3] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][5]

This technical guide explores the multifaceted . We will delve into how fluorine substitution modulates physicochemical properties such as acidity (pKa), lipophilicity (logP), and metabolic stability. Furthermore, we will examine the impact of these changes on biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of key processes to provide a comprehensive resource for professionals in drug development.

Physicochemical Impact of Fluorination on Benzonitrile Derivatives

The introduction of fluorine into the benzonitrile scaffold can systematically alter its properties. These modifications are highly dependent on the number and position of the fluorine atoms.

Electronic Effects and pKa Modulation

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect).[6] When placed on the aromatic ring of a benzonitrile derivative that also contains a basic functional group (e.g., an amino group), fluorine can significantly lower the pKa of that group, making it less basic.[7] This modulation is critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions with its target protein.[3]

For example, the introduction of a fluorine atom can decrease the basicity of a nearby amine by up to 2-3 pKa units.[8] While specific pKa data for a comparative series of fluorinated benzonitriles is sparsely published, the principle is well-established across various molecular scaffolds.[6][9]

Table 1: Illustrative Impact of Fluorination on Physicochemical Properties

| Property | Benzonitrile (Parent) | Fluorinated Benzonitrile (Illustrative) | Rationale & Reference |

|---|---|---|---|

| pKa (of a distal basic amine) | ~9.5 | ~7.5 - 8.5 | Fluorine's strong inductive effect withdraws electron density, reducing the basicity of nearby functional groups.[7] |

| logP (Calculated) | 1.56 | 1.70 (for 4-Fluorobenzonitrile) | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability.[10][11] |

| Metabolic Stability (% remaining after incubation) | Low | High | The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by Cytochrome P450 enzymes.[12][13] |

Note: Values are illustrative to demonstrate established principles. Specific experimental values can vary based on the complete molecular structure and conditions.

Lipophilicity and Membrane Permeability

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a crucial parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination is a common strategy to modulate lipophilicity.[14] Replacing a hydrogen atom with a fluorine atom typically increases a molecule's logP value, enhancing its ability to cross lipid membranes.[11][15] This can lead to improved oral bioavailability and better penetration of the blood-brain barrier.[3] However, excessive lipophilicity can also lead to poor solubility and increased off-target toxicity.

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[16] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of over 100 kcal/mol.[3] This makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are primary drivers of drug clearance in the liver.[12][13] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can "block" a site of metabolism, thereby increasing the drug's half-life, improving its oral bioavailability, and reducing the potential for the formation of reactive metabolites.[12]

Impact on Biological Activity: A Case Study in Oncology

Benzonitrile derivatives have shown significant promise as anticancer agents, particularly as inhibitors of tubulin polymerization.[2] Microtubules are critical for the formation of the mitotic spindle during cell division, and their disruption leads to cell cycle arrest and apoptosis in cancer cells.

Fluorination can enhance the potency of these inhibitors. For instance, the addition of fluorine to the benzonitrile scaffold can improve binding affinity within the hydrophobic pockets of target proteins, such as the colchicine-binding site on β-tubulin.[7]

Table 2: Biological Activity of Representative Benzonitrile Derivatives

| Compound Class | Target/Cell Line | IC50 / Activity | Role of Fluorine (if applicable) & Reference |

|---|---|---|---|

| 2-Phenylacrylonitriles | HCT116 (Colon Cancer) | 5.9 nM | This class serves as a potent non-fluorinated baseline for tubulin inhibition.[17] |

| Benzotriazole-acrylonitriles | HeLa (Cervical Cancer) | Sub-micromolar | Demonstrates the potency of the core scaffold.[17] |

| Fluorinated Kinase Inhibitor (e.g., Lapatinib) | ErbB-1 | Potent Inhibition | Although not a simple benzonitrile, the 3-fluoro substituent was critical for accommodating the drug in a lipophilic pocket, improving cellular activity and pharmacokinetics.[7] |

The logical workflow for discovering and evaluating such compounds often follows a standardized path from initial design to in vitro validation.

Caption: A general workflow for the design, synthesis, and evaluation of fluorinated benzonitrile derivatives.

The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical step in cell division.

Caption: Mechanism of anticancer action via inhibition of tubulin polymerization by benzonitrile derivatives.

Experimental Protocols

Synthesis of 2-Fluorobenzonitrile (B118710) from 2-Chlorobenzonitrile (B47944)

This protocol describes a nucleophilic aromatic substitution (Halex reaction) to produce 2-fluorobenzonitrile, a common intermediate.

Materials:

-

2-chlorobenzonitrile

-

Potassium Fluoride (KF), spray-dried

-

Tetraphenylphosphonium (B101447) bromide (phase-transfer catalyst)

-

Sulfolane (B150427) (solvent)

-

Microwave reactor

-

Standard glassware for filtration and vacuum distillation

Procedure: [18]

-

To a microwave reactor vessel, add 2-chlorobenzonitrile (e.g., 50 mmol, 6.88 g), spray-dried KF (200 mmol, 11.6 g), tetraphenylphosphonium bromide (5 mmol, 2.1 g), and sulfolane (20 mL).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture with 300W power at 180°C. Monitor the reaction progress periodically using Gas Chromatography (GC).

-

Continue the reaction until the starting material (2-chlorobenzonitrile) is consumed (typically <5% remaining, approx. 4 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture under reduced pressure to remove insoluble solids (e.g., KCl and excess KF).

-

Purify the resulting filtrate by vacuum distillation to isolate the 2-fluorobenzonitrile product. The expected boiling point is 91-92°C at 27 mm Hg.[19]

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol is used to determine the effect of a test compound (e.g., a fluorinated benzonitrile derivative) on the polymerization of purified tubulin.[20][21]

Materials:

-

Purified tubulin protein (>99% pure), e.g., from bovine brain (Cytoskeleton, Inc. or similar)

-

G-PEM buffer (General Tubulin Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine triphosphate (GTP)

-

Glycerol

-

Test compound (dissolved in DMSO, final DMSO concentration <1%)

-

Positive control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)

-

Negative control (DMSO vehicle)

-

Temperature-controlled spectrophotometer with a 96-well plate reader, capable of reading absorbance at 340 nm.

-

Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold G-PEM buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

-

Prepare serial dilutions of the test compound in G-PEM buffer. Also prepare controls.

-

In a pre-chilled 96-well plate, add the test compound dilutions and controls.

-

Carefully add the tubulin solution to each well to initiate the reaction. The final volume should be consistent (e.g., 100 µL).

-

Immediately place the plate in the spectrophotometer, pre-warmed to 37°C.

-

Measure the absorbance (optical density, OD) at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot OD340nm versus time for each concentration. An increase in OD indicates microtubule formation. Inhibitors of polymerization will show a decrease in the rate and extent of the OD increase compared to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition (relative to the control's maximum polymerization) against the compound concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of a compound on a cancer cell line.[23]

Materials:

-

Human cancer cell line (e.g., HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (fluorinated benzonitrile derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in medium)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure: [23]

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of the test compound in the complete culture medium.

-

Remove the medium from the wells and replace it with the medium containing the test compound dilutions. Include vehicle-only control wells.

-

Incubate the plate for another 48-72 hours.

-

After incubation, remove the compound-containing medium and add 100 µL of MTT solution to each well.

-

Incubate for 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.

-

Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value.

Conclusion

The incorporation of fluorine into the benzonitrile scaffold is a powerful and versatile strategy in modern drug discovery. Fluorine atoms exert profound effects on the physicochemical properties of these molecules, including modulating acidity, increasing lipophilicity, and, most critically, enhancing metabolic stability.[3][13] These modifications often translate into improved biological potency, selectivity, and superior pharmacokinetic profiles.[7] The case study in oncology highlights how these principles can be applied to develop potent inhibitors of key cellular processes like tubulin polymerization. The detailed synthetic and biological protocols provided herein offer a practical framework for researchers to synthesize, evaluate, and optimize novel fluorinated benzonitrile derivatives as next-generation therapeutic agents. As synthetic methodologies for fluorination continue to advance, the strategic use of fluorine is set to remain an indispensable tool in the development of innovative medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. "Computational logP Calculations and Determination of Lipophilicity Val" by Mirabella Romano, Allison Vu et al. [digitalcommons.chapman.edu]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]